3-Amino-6-chloro-2-iodoisonicotinic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-amino-6-chloro-2-iodopyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClIN2O2/c7-3-1-2(6(11)12)4(9)5(8)10-3/h1H,9H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHGSGWOUANABHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1Cl)I)N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClIN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.46 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 3 Amino 6 Chloro 2 Iodoisonicotinic Acid
Established Synthetic Routes to 3-Amino-6-chloro-2-iodoisonicotinic Acid
While this compound is available from commercial suppliers, understanding its synthesis from fundamental precursors is crucial for appreciating its chemical properties. bldpharm.comchemscene.com
A specific, detailed multistep synthesis for this compound is not extensively documented in publicly available literature, suggesting it may be covered in proprietary process patents. However, a plausible synthetic route can be constructed based on well-established transformations of pyridine (B92270) rings. rsc.orgsyrris.jpnih.gov A hypothetical pathway could involve the following sequence:
Starting Material: A suitable starting point could be a commercially available chloropyridine derivative.
Introduction of the Carboxylic Acid: The carboxylic acid or a precursor group (like a methyl or cyano group) can be introduced. For instance, the oxidation of an alkylpyridine (like a picoline) is a common method for producing pyridine carboxylic acids. google.com
Iodination: Selective iodination of the pyridine ring can be achieved. The positions ortho and para to the nitrogen are generally activated for certain substitution reactions. Directed ortho-metalation followed by quenching with an iodine source is a powerful strategy for regioselective halogenation.
Amination: Finally, an amino group can be introduced. This could be achieved through nitration followed by reduction, or via a nucleophilic aromatic substitution reaction.
Each of these steps would require careful optimization of reaction conditions to manage regioselectivity and functional group compatibility.
The carboxylic acid moiety of this compound is readily converted into amides, a common transformation in medicinal chemistry. This is typically achieved using peptide coupling reagents. A standard and efficient protocol involves the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt).
The reaction proceeds by the activation of the carboxylic acid with EDC to form a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization and other side reactions. HOBt is added to trap the O-acylisourea, converting it into an active ester which is more stable but still highly reactive towards amines. A tertiary amine base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), is typically added to neutralize the hydrochloride salt of EDC and the acid formed during the reaction.
For a representative derivatization with an amine like aminocyclopentanol, the conditions are summarized in the table below.
| Component | Role | Typical Conditions |
| This compound | Carboxylic Acid Source | 1.0 equivalent |
| Aminocyclopentanol | Amine Nucleophile | 1.0-1.2 equivalents |
| EDC (or EDC·HCl) | Coupling Agent | 1.1-1.5 equivalents |
| HOBt | Additive/Racemization Suppressant | 0.5-1.0 equivalents |
| TEA or DIPEA | Base | 2.0-3.0 equivalents |
| Solvent | Reaction Medium | Anhydrous DMF or CH₂Cl₂ |
| Temperature | Reaction Temperature | 0 °C to room temperature |
Advanced Derivatization Strategies and Functional Group Interconversions
The presence of two distinct halogen atoms on the pyridine scaffold opens up numerous possibilities for advanced derivatization through modern cross-coupling chemistry.
The chloro and iodo groups on the pyridine ring can be substituted with various amines through nucleophilic aromatic substitution (SNAr) or, more commonly, through metal-catalyzed amination reactions. The Chichibabin reaction is a classic method for aminating pyridines, but it typically requires harsh conditions and unactivated pyridines. youtube.com
For halogenated pyridines, palladium-catalyzed Buchwald-Hartwig amination is a highly versatile and widely used method for forming C-N bonds. nih.gov This reaction allows for the coupling of aryl or heteroaryl halides with a broad range of primary and secondary amines. A key advantage is the ability to achieve selective functionalization. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in the oxidative addition step of the palladium catalytic cycle. This reactivity difference allows for the selective amination at the C-2 position (iodo) while leaving the C-6 position (chloro) intact for subsequent transformations.
Palladium-catalyzed cross-coupling reactions are powerful tools for creating C-C and C-N bonds, and they are particularly effective for functionalizing halogenated heterocycles like this compound.
The differential reactivity of the C-I and C-Cl bonds is critical for selective derivatization. The C-I bond at the 2-position will react preferentially under most palladium-catalyzed conditions, allowing for a stepwise approach to building molecular complexity.
Suzuki-Miyaura Coupling: This reaction couples the halopyridine with an organoboron reagent (boronic acid or boronic ester) to form a new C-C bond. It is one of the most widely used cross-coupling reactions due to the stability and low toxicity of the boron reagents. Selective Suzuki coupling at the C-2 iodo position can be achieved with high efficiency.
Heck Coupling: This reaction forms a C-C bond by coupling the halopyridine with an alkene.
Sonogashira Coupling: This reaction couples the halopyridine with a terminal alkyne to introduce an alkynyl substituent, typically using a combination of palladium and copper catalysts.
Buchwald-Hartwig Amination (C-N Coupling): As mentioned previously, this reaction is used to form a C-N bond by coupling with an amine.
The table below summarizes the key components for these selective cross-coupling reactions at the more reactive C-2 iodo position.
| Reaction | Coupling Partner | Catalyst | Ligand | Base |
| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄ or Pd(OAc)₂ | PPh₃, XPhos, SPhos | Na₂CO₃, K₃PO₄, Cs₂CO₃ |
| Heck | Alkene | Pd(OAc)₂ | P(o-tol)₃, PPh₃ | Et₃N, K₂CO₃ |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ | PPh₃ | Et₃N, piperidine |
| Buchwald-Hartwig | R¹R²NH | Pd₂(dba)₃ or Pd(OAc)₂ | BINAP, RuPhos, BrettPhos | NaOt-Bu, K₃PO₄, LiHMDS |
The isonicotinic acid group at the C-4 position provides another handle for chemical modification. google.com Beyond the amide bond formation described in section 2.1.2, several other transformations are possible:
Esterification: The carboxylic acid can be easily converted to its corresponding esters (e.g., methyl, ethyl, or benzyl (B1604629) esters) through Fischer esterification (reacting with an alcohol under acidic catalysis) or by reaction with an alkyl halide in the presence of a base.
Reduction: The carboxylic acid can be reduced to a primary alcohol (-CH₂OH) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). This transformation must be performed with care to avoid reduction of other functional groups on the ring.
Conversion to Acyl Halide: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. google.com This acyl chloride can then be used to react with a wider range of nucleophiles to form amides, esters, and other derivatives under milder conditions than direct coupling. google.com
These modifications of the carboxylic acid group further enhance the utility of this compound as a versatile synthetic intermediate.
Mechanistic Investigations of Synthetic Pathways
The synthesis of this compound involves a multi-step process, the mechanisms of which are governed by the principles of electrophilic aromatic substitution on a substituted pyridine core. While specific mechanistic studies for this exact molecule are not extensively documented in publicly available literature, a plausible synthetic pathway can be constructed based on established reaction mechanisms for analogous pyridine compounds. The key transformation is the regioselective iodination of a pre-functionalized pyridine ring, a process dictated by the electronic effects of the existing substituents.
A logical synthetic approach commences with a suitable precursor, such as 3-amino-6-chloroisonicotinic acid, followed by a directed iodination step. The mechanistic investigation, therefore, focuses on the electronic factors that control the regioselectivity of this crucial halogenation.
The pyridine ring is inherently electron-deficient compared to benzene, making electrophilic substitution reactions generally more sluggish. wikipedia.org The outcome of such reactions is heavily influenced by the electronic nature of the substituents already present on the ring. organicchemistrytutor.comyoutube.com In the case of the precursor, 3-amino-6-chloroisonicotinic acid, the directing effects of the amino, chloro, and carboxylic acid groups are paramount in determining the position of the incoming electrophile.
Directing Effects of Substituents
The regioselectivity of electrophilic aromatic substitution is determined by the ability of the substituents to donate or withdraw electron density, and to stabilize the intermediate carbocation (sigma complex). The directing effects of the groups on the precursor molecule are summarized below.
| Substituent | Position on Pyridine Ring | Electronic Effect | Directing Influence |
| Amino (-NH₂) | 3 | Activating (Resonance) | Ortho, Para-Directing |
| Carboxylic Acid (-COOH) | 4 | Deactivating (Inductive & Resonance) | Meta-Directing |
| Chloro (-Cl) | 6 | Deactivating (Inductive), Weakly Activating (Resonance) | Ortho, Para-Directing |
Proposed Iodination Mechanism
The iodination of 3-amino-6-chloroisonicotinic acid to yield the final product is an electrophilic aromatic substitution reaction. The reaction likely proceeds using molecular iodine (I₂) in the presence of an oxidizing agent, such as hydrogen peroxide or a copper salt, which generates a more potent electrophilic species, conceptually I⁺. libretexts.org
The mechanism can be dissected into two principal stages:
Formation of the Sigma Complex: The amino group at position 3 strongly activates the ortho position (position 2) for electrophilic attack. The electron-rich pyridine ring attacks the electrophilic iodine species, leading to the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. The stability of this intermediate is crucial. Attack at the 2-position is favored because the positive charge can be delocalized over the ring and, most importantly, onto the nitrogen atom of the amino group, which provides significant resonance stabilization. Attack at other positions would result in less stable intermediates.
Deprotonation and Aromatization: A weak base in the reaction mixture removes a proton from the carbon atom that formed the new bond with iodine. This step restores the aromaticity of the pyridine ring, yielding the final product, this compound.
The strong ortho-directing influence of the amino group at position 3 is the dominant factor, overriding the deactivating effects of the chloro and carboxylic acid groups and directing the iodination specifically to the 2-position. wikipedia.orglibretexts.org
Hypothesized Reaction Conditions
Based on analogous transformations reported for other heterocyclic compounds, the following table outlines plausible conditions for the key iodination step.
| Step | Reagents | Solvent | Temperature | Mechanistic Role |
| Iodination | I₂, H₂O₂ or CuCl₂ | Acetic Acid or Water | Room Temperature to Mild Heating | Generation of electrophilic iodine (I⁺) and subsequent electrophilic aromatic substitution. libretexts.org |
Spectroscopic and Advanced Structural Elucidation of 3 Amino 6 Chloro 2 Iodoisonicotinic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the carbon-hydrogen framework of a molecule.
Proton (¹H) NMR Spectroscopic Analysis
The ¹H NMR spectrum of 3-Amino-6-chloro-2-iodoisonicotinic acid is expected to be relatively simple, displaying key signals corresponding to the aromatic proton and the protons of the amino and carboxylic acid groups. The pyridine (B92270) ring contains a single proton at the C5 position. Its chemical shift will be influenced by the electron-withdrawing effects of the adjacent chloro and iodo substituents, as well as the electron-donating amino group. This proton is anticipated to appear as a singlet, given the absence of adjacent protons for coupling.
The protons of the amino (-NH₂) group are expected to present as a broad singlet. The chemical shift of this signal can vary depending on the solvent, concentration, and temperature due to hydrogen bonding. Similarly, the carboxylic acid proton (-COOH) will also appear as a broad singlet, typically at a downfield chemical shift, and its observation can also be solvent-dependent.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| H5 (aromatic) | 7.5 - 8.5 | Singlet |
| -NH₂ | 4.0 - 6.0 | Broad Singlet |
| -COOH | 10.0 - 13.0 | Broad Singlet |
Carbon-13 (¹³C) NMR Spectroscopic Analysis
The ¹³C NMR spectrum will provide crucial information about the carbon skeleton of the molecule. Six distinct signals are expected, corresponding to the four carbons of the pyridine ring and the carbon of the carboxylic acid group. The chemical shifts will be significantly influenced by the attached functional groups. The carbon atom bonded to the iodine (C2) is expected to be shifted significantly upfield due to the heavy atom effect. Conversely, the carbons attached to the electronegative chlorine (C6) and nitrogen atoms will be shifted downfield. The carboxyl carbon (C4-COOH) will appear at the most downfield region of the spectrum.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C2 | 90 - 110 |
| C3 | 140 - 150 |
| C4 | 120 - 130 |
| C5 | 115 - 125 |
| C6 | 150 - 160 |
| -COOH | 165 - 175 |
Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)
To definitively assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional NMR techniques are employed. rsc.orgnist.gov
COSY (Correlation Spectroscopy): This experiment would be of limited use for this specific molecule in terms of proton-proton correlations, as there is only one aromatic proton. However, it can be used to confirm the absence of proton-proton coupling. rsc.org
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. rsc.org It would be instrumental in assigning the C5 carbon by correlating it to the H5 proton.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons and is crucial for piecing together the molecular structure. rsc.orgnist.gov For instance, the H5 proton would be expected to show correlations to C3, C4, and C6. The amino protons could show correlations to C2 and C3, and the carboxylic acid proton could correlate with C3, C4, and C5. These correlations would provide unequivocal evidence for the substitution pattern on the pyridine ring.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis
Vibrational spectroscopy provides valuable information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. The N-H stretching vibrations of the primary amine are expected to appear as two bands in the region of 3300-3500 cm⁻¹. The O-H stretch of the carboxylic acid will be a very broad band, typically in the range of 2500-3300 cm⁻¹, often overlapping with the C-H stretching vibrations. The C=O stretching of the carboxylic acid will give a strong absorption band around 1700-1730 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring will appear in the 1400-1600 cm⁻¹ region. The C-Cl and C-I stretching vibrations will be found in the fingerprint region, typically below 800 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy would complement the IR data. The symmetric vibrations of the pyridine ring are often strong in the Raman spectrum. The C-I and C-Cl bonds are also expected to give rise to characteristic Raman signals.
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amino) | 3300 - 3500 | Medium |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |
| C=O Stretch (Carboxylic Acid) | 1700 - 1730 | Strong |
| C=C, C=N Stretch (Aromatic) | 1400 - 1600 | Medium to Strong |
| C-Cl Stretch | 600 - 800 | Medium |
| C-I Stretch | 500 - 600 | Medium |
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is a powerful technique for determining the molecular weight and confirming the molecular formula of a compound. For this compound (C₆H₄ClIN₂O₂), the molecular ion peak ([M]⁺) would be expected at m/z 312.9. The presence of chlorine and iodine would give a characteristic isotopic pattern. The fragmentation pattern would likely involve the loss of the carboxylic acid group (CO₂H), followed by the sequential loss of iodine and chlorine atoms.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Solvatochromic Effects
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption bands corresponding to π→π* and n→π* transitions within the substituted pyridine ring. The exact position of the absorption maxima (λ_max) will be influenced by the combination of the auxochromic amino group and the chromophoric pyridine ring, as well as the halo substituents.
Solvatochromic Effects: Studying the UV-Vis spectrum in solvents of varying polarity can reveal information about the nature of the electronic transitions. A shift in the absorption maximum upon changing the solvent polarity (solvatochromism) can indicate changes in the ground and excited state dipole moments. For instance, a bathochromic (red) shift in polar solvents would suggest that the excited state is more polar than the ground state.
X-ray Crystallography for Solid-State Structural Determination
A comprehensive search of scientific literature and chemical databases has revealed no publicly available X-ray crystallography data for the solid-state structural determination of this compound. While the compound is commercially available and its basic chemical properties are known, its single-crystal X-ray structure, which would provide definitive information on its three-dimensional arrangement in the solid state, does not appear to have been determined or published.
X-ray crystallography is a pivotal technique for the unambiguous determination of molecular structures. It provides precise measurements of bond lengths, bond angles, and torsion angles, as well as insights into intermolecular interactions such as hydrogen bonding and crystal packing. For a molecule like this compound, crystallographic data would be invaluable for understanding the interplay of its various functional groups—the amino, chloro, iodo, and carboxylic acid moieties—in establishing the solid-state architecture.
In the absence of experimental data for the title compound, a detailed analysis of its crystal structure, including data tables of crystallographic parameters, cannot be provided at this time. Further research, involving the growth of single crystals of this compound and subsequent X-ray diffraction analysis, would be required to elucidate its solid-state structure.
Computational Chemistry and Theoretical Modeling of 3 Amino 6 Chloro 2 Iodoisonicotinic Acid
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic properties and behavior of molecules at the atomic level. These methods solve the Schrödinger equation, or its density-based equivalent, to determine the electronic structure and other key chemical characteristics.
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used tool for predicting the properties and reactivity of molecules. DFT calculations for 3-Amino-6-chloro-2-iodoisonicotinic acid would focus on several key parameters to describe its electronic character.
These calculations would involve optimizing the geometry of the molecule to find its most stable conformation. From this optimized structure, various electronic properties can be determined. For example, the distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which highlight the electron-rich and electron-poor regions of the molecule. In the case of this compound, the amino group would be expected to be an electron-donating region, while the halogen atoms and the carboxylic acid group would be electron-withdrawing.
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are also crucial parameters obtained from DFT calculations. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
To illustrate the type of data that would be generated, the following table presents hypothetical DFT-calculated electronic properties for this compound, based on typical values for similar heterocyclic compounds.
| Property | Hypothetical Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating capacity |
| LUMO Energy | -2.1 eV | Indicates electron-accepting capacity |
| HOMO-LUMO Gap | 4.4 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 3.2 D | Measures the overall polarity of the molecule |
| Mulliken Atomic Charges | C: variable, N: ~-0.5, O: ~-0.6, Cl: ~-0.1, I: ~+0.1 | Provides insight into the local electronic environment of each atom |
These values are illustrative and would need to be confirmed by specific calculations.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational methods, particularly DFT, are also employed to predict spectroscopic parameters, which can then be compared with experimental data to validate both the computational model and the experimental findings. For this compound, the prediction of its vibrational (Infrared and Raman) and nuclear magnetic resonance (NMR) spectra would be of particular interest.
Vibrational frequency calculations can predict the positions and intensities of absorption bands in the IR and Raman spectra. These calculated frequencies correspond to specific vibrational modes of the molecule, such as the stretching and bending of bonds. For instance, the characteristic stretching frequencies for the N-H bonds of the amino group, the C=O bond of the carboxylic acid, and the C-Cl and C-I bonds could be predicted.
Similarly, NMR chemical shifts (¹H, ¹³C) can be calculated and compared to experimentally obtained spectra. The accuracy of these predictions can help in the definitive assignment of signals in the experimental NMR spectra, which can sometimes be ambiguous for complex molecules.
The table below illustrates the kind of data that would be generated from such calculations for this compound.
| Spectroscopic Parameter | Predicted Value Range | Experimental Correlation |
| IR: ν(N-H) stretch | 3300-3500 cm⁻¹ | Confirms the presence of the amino group |
| IR: ν(C=O) stretch | 1680-1720 cm⁻¹ | Indicates the carboxylic acid carbonyl group |
| ¹H NMR Chemical Shift (Aromatic H) | 7.0-8.5 ppm | Corresponds to the proton on the pyridine (B92270) ring |
| ¹³C NMR Chemical Shift (C=O) | 160-175 ppm | Identifies the carboxylic acid carbon |
These are typical ranges and would be refined by specific calculations.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. MD simulations would be particularly useful for exploring the conformational flexibility of this compound and its interactions with other molecules, such as solvents or biological macromolecules.
For a molecule like this compound, a key area of conformational analysis would be the rotation around the C-C bond connecting the carboxylic acid group to the pyridine ring and the orientation of the amino group. MD simulations can reveal the most stable conformations and the energy barriers between them.
Furthermore, MD simulations can provide detailed insights into intermolecular interactions. By simulating the molecule in a solvent, such as water, one can study the formation and dynamics of hydrogen bonds between the amino and carboxylic acid groups and the surrounding water molecules. If this molecule were to be studied for its potential as a drug, MD simulations could be used to model its interaction with a target protein, providing information on binding modes and affinities.
Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Chemical Behaviors
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural or property-based descriptors of a set of compounds with a particular property of interest. While no specific QSPR models for this compound are available, one could be developed as part of a larger study on substituted pyridines.
To build a QSPR model, a dataset of related compounds with known experimental values for a certain property (e.g., solubility, boiling point, or a biological activity) is required. Then, a wide range of molecular descriptors (e.g., constitutional, topological, quantum-chemical) are calculated for each compound. Statistical methods are then used to create a mathematical equation that relates the descriptors to the property.
Once a reliable QSPR model is established, it can be used to predict the properties of new or untested compounds, such as this compound, based solely on its calculated molecular descriptors.
Reaction Pathway Energetics and Transition State Analysis
Theoretical modeling is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, one could study various potential reactions, such as its synthesis or degradation pathways.
By using methods like DFT, the potential energy surface of a reaction can be mapped out. This involves identifying the structures and energies of the reactants, products, any intermediates, and the transition states that connect them. The energy difference between the reactants and the transition state gives the activation energy, which is a key factor in determining the reaction rate.
Biological Activity: Mechanistic Investigations and Molecular Interactions of 3 Amino 6 Chloro 2 Iodoisonicotinic Acid and Its Derivatives
Investigation of Aryl Hydrocarbon Receptor (AhR) Modulation Mechanisms
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in regulating gene expression. mdpi.com It is involved in various biological processes, including immune responses and the metabolism of xenobiotics. mdpi.comfrontiersin.org Upon binding to a ligand, the AhR translocates from the cytosol into the nucleus, where it forms a heterodimer with the AhR Nuclear Translocator (ARNT). This complex then binds to specific DNA sequences, known as xenobiotic-responsive elements (XREs), to initiate the transcription of target genes. frontiersin.org
AhR ligands are diverse and can be of both exogenous and endogenous origin. mdpi.com Exogenous ligands include environmental pollutants like polycyclic aromatic hydrocarbons (PAHs) and synthetic chemicals. mdpi.com Endogenous or "pseudo-endogenous" ligands are often derived from dietary components, such as tryptophan metabolites produced by gut microbiota. mdpi.comfrontiersin.org The activation of AhR can have varying effects, including anti-inflammatory and immunoregulatory roles. frontiersin.org For instance, certain tryptophan derivatives produced by bacteria like Lactobacillus reuteri can act as AhR agonists. mdpi.com
Ligands can act as agonists, fully activating the receptor, or as antagonists, blocking its activation by other molecules. For example, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) is a potent AhR agonist, while some flavonoids, such as apigenin (B1666066) and kaempferol, have been shown to exhibit AhR antagonist activities, inhibiting TCDD-induced gene expression. nih.gov The specific response to an AhR ligand can be cell-type specific and context-dependent. mdpi.com While direct studies on the interaction of 3-Amino-6-chloro-2-iodoisonicotinic acid with the AhR are not extensively documented in the provided literature, its structure as a halogenated aromatic acid suggests it could potentially interact with the AhR. Further research would be necessary to determine whether it acts as an agonist or antagonist and to characterize its specific effects on AhR-mediated pathways.
Elucidation of Cellular Pathway Interventions (e.g., DNA damage induction pathways, cell signaling modulation)
Chemical compounds can exert their biological effects by intervening in various cellular pathways. One of the most critical of these is the DNA damage-response (DDR) pathway. DNA double-strand breaks (DSBs) are particularly lethal forms of DNA damage that can be induced by genotoxic chemicals. mdpi.com When DSBs occur, the cell activates a complex signaling cascade to arrest the cell cycle and initiate DNA repair. mdpi.com Key proteins in this cascade include the kinases ATM and ATR, which phosphorylate downstream targets like CHK1, CHK2, and the histone variant H2AX (forming γH2AX), a marker of DNA damage. mdpi.com
The p53 tumor suppressor protein is a central player in the DDR, often mediating cell-cycle arrest in the G1 phase to allow time for repair. mdpi.com The sensitivity of cancer cells to DNA-damaging agents can be influenced by the status of their DDR pathways. For example, studies on the compound 8-chloro-adenosine have shown that it can induce DSBs. Cancer cells with a p53 defect (p53-null) may exhibit hypersensitivity to such agents due to impaired DNA repair capacity and an overaccumulation of DNA damage. mdpi.com
While specific studies detailing the interaction of this compound with DNA damage pathways are not available in the provided results, its halogenated structure warrants investigation. Halogenated compounds can have diverse biological activities, and their potential to induce genotoxic stress is a key area of toxicological and pharmacological research. Elucidating whether this compound or its derivatives can induce DNA damage and how cells respond to such potential damage would be crucial for understanding their biological activity profile.
Structure-Activity Relationship (SAR) Studies of Functionalized Derivatives on Biological Targets
Structure-Activity Relationship (SAR) studies are essential for optimizing the potency, selectivity, and pharmacokinetic properties of a lead compound. By systematically modifying the chemical structure of a molecule and evaluating the impact of these changes on its biological activity, researchers can identify key functional groups and structural features responsible for its effects.
For instance, SAR studies on a series of 2-chloro-N6-substituted-4'-thioadenosine-5'-uronamides revealed important insights for their activity as A3 adenosine (B11128) receptor (AR) agonists. nih.gov It was found that having at least one hydrogen atom on the 5'-uronamide group was crucial for high-affinity binding, suggesting it acts as a hydrogen bond donor within the receptor's binding site. nih.gov Furthermore, introducing bulky substituents at this position tended to decrease binding affinity. nih.gov
Conversely, SAR studies on related 5'-N,N-dialkyluronamide derivatives showed that removing the hydrogen bond-donating capability of the 5'-uronamide was essential for achieving pure A3 AR antagonism. nih.gov These studies highlighted that steric factors are critical, with smaller N,N-dimethyluronamide derivatives showing higher binding affinity than those with larger dialkyl groups. nih.gov
These examples demonstrate how targeted modifications can dramatically alter a compound's interaction with its biological target, even switching its activity from agonism to antagonism. For this compound, a systematic SAR study would involve synthesizing derivatives with modifications at the amino, chloro, iodo, and carboxylic acid positions to probe their interactions with specific biological targets.
Below is a hypothetical SAR data table for derivatives of a related compound class, illustrating how such data is typically presented.
| Compound | R1 Substitution (N6-position) | R2 Substitution (5'-uronamide) | A3 AR Binding Affinity (Ki, nM) | Functional Activity |
|---|---|---|---|---|
| Derivative 1 | -CH3 | -CONHCH3 | 0.8 | Agonist |
| Derivative 2 | -CH3 | -CON(CH3)2 | 15.5 | Antagonist |
| Derivative 3 | -CH2-Ph-I (3-iodo) | -CONHCH3 | 1.2 | Agonist |
| Derivative 4 | -CH2-Ph-I (3-iodo) | -CON(CH3)2 | 9.8 | Antagonist |
| Derivative 5 | -H | -CONHCH3 | 25.0 | Partial Agonist |
Computational Molecular Docking and Protein-Ligand Interaction Modeling
Computational methods, particularly molecular docking, are powerful tools for predicting and analyzing the interaction between a small molecule (ligand) and a protein target at the molecular level. mdpi.comnih.gov This technique places a ligand into the binding site of a protein in various conformations and orientations, calculating a "docking score" that estimates the binding affinity. nih.gov
Molecular docking can reveal the likely binding pose of a ligand and identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-protein complex. mdpi.com For example, docking studies of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides identified crucial amino acid residues within the PI3Kα binding site responsible for complex formation. mdpi.com
The process involves preparing a 3D structure of both the ligand and the target protein. The docking software then explores the conformational space to find the most favorable binding mode. The results can guide SAR studies by suggesting which modifications are likely to improve binding affinity or selectivity. Furthermore, computational approaches can predict ADME (Absorption, Distribution, Metabolism, and Excretion) properties, helping to identify candidates with favorable drug-like characteristics early in the discovery process. nih.gov
For this compound, molecular docking could be employed to screen for potential protein targets and to understand the structural basis of its activity once a target is identified. By modeling its interactions, researchers could predict how modifications to its structure would affect its binding, accelerating the design of more potent and selective derivatives.
Role of 3 Amino 6 Chloro 2 Iodoisonicotinic Acid As a Synthetic Precursor and Intermediate
Key Precursor in the Synthesis of Pyridopyrimidinone Derivatives
The general synthetic strategy would likely involve the initial reaction of the amino group with a suitable reagent to introduce the remaining atoms of the pyrimidinone ring, followed by an intramolecular cyclization reaction facilitated by the carboxylic acid. The presence of the chloro and iodo substituents offers further opportunities for diversification of the resulting pyridopyrimidinone scaffold through various cross-coupling reactions.
Intermediate in the Construction of Complex Heterocyclic Systems
The inherent reactivity of the different functional groups on 3-Amino-6-chloro-2-iodoisonicotinic acid makes it a valuable intermediate in the synthesis of a variety of complex heterocyclic systems. The presence of both an amino group and a halogen at the 2-position (iodo) allows for a range of synthetic manipulations.
For instance, the amino group can readily undergo reactions such as acylation, alkylation, and diazotization, providing entry into a diverse array of substituted pyridine (B92270) derivatives. The iodo group, being a good leaving group, is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of various aryl, heteroaryl, and alkyl groups at the 2-position of the pyridine ring, thereby enabling the construction of intricate molecular frameworks.
Furthermore, the carboxylic acid at the 4-position can be converted into other functional groups, such as esters, amides, or can be used to facilitate cyclization reactions to form fused ring systems. The interplay between these functional groups allows for a stepwise and controlled construction of complex heterocyclic molecules with potential applications in medicinal chemistry and materials science.
Strategic Building Block for Diverse Organic Molecular Architectures
The utility of this compound extends beyond its role as a simple precursor or intermediate; it serves as a strategic building block for the rational design and synthesis of diverse organic molecular architectures. The orthogonal reactivity of its functional groups is a key feature that synthetic chemists can exploit.
For example, the iodo group can be selectively coupled under palladium catalysis without affecting the chloro substituent, and vice versa, by careful selection of reaction conditions. This differential reactivity allows for the sequential introduction of different substituents onto the pyridine core, leading to the creation of highly functionalized and sterically demanding molecules.
The amino group can act as a directing group in certain electrophilic substitution reactions or can be transformed into other functionalities after the initial modifications at the halogenated positions. This strategic approach enables the assembly of complex molecules with precise control over the substitution pattern, which is crucial for establishing structure-activity relationships in drug discovery and for tuning the properties of functional materials.
Below is a table summarizing the key reactive sites of this compound and their potential transformations:
| Functional Group | Position | Potential Synthetic Transformations |
| Amino | 3 | Acylation, Alkylation, Diazotization, Cyclization |
| Chloro | 6 | Nucleophilic Aromatic Substitution, Cross-Coupling Reactions |
| Iodo | 2 | Cross-Coupling Reactions (Suzuki, Heck, Sonogashira, etc.) |
| Carboxylic Acid | 4 | Esterification, Amidation, Reduction, Decarboxylation, Cyclization |
Potential Environmental Behavior and Degradation Pathways of 3 Amino 6 Chloro 2 Iodoisonicotinic Acid
Photolytic Degradation Mechanisms in Aquatic and Atmospheric Environments
Photolytic degradation, or photodegradation, is a process where light energy drives chemical breakdown. For compounds present in surface waters or on soil, this can be a significant degradation pathway.
In aquatic systems, the structural analog aminopyralid (B1667105) undergoes rapid photolysis. mass.govepa.gov Laboratory studies have demonstrated a photolysis half-life of approximately 0.6 days in water. beyondpesticides.orgepa.govnih.gov This rapid degradation is a crucial route for its dissipation in shallow, clear water bodies where sunlight penetration is high. mass.govepa.gov The primary degradation products identified from the aqueous photolysis of aminopyralid are smaller, non-halogenated molecules, specifically oxamic acid and malonamic acid, in addition to carbon dioxide. mass.govbeyondpesticides.orgepa.gov
On soil surfaces, photolytic degradation appears to be a slower process. The reported photolysis half-life for aminopyralid on soil is approximately 72 days. mass.govepa.gov Degradates under these conditions include CO2, non-extractable residues, and small quantities of acidic volatiles. epa.gov
For 3-Amino-6-chloro-2-iodoisonicotinic acid, a similar susceptibility to aqueous photolysis is expected due to the shared pyridine (B92270) ring structure, which is the primary chromophore absorbing light. However, the presence of an iodine atom at the 2-position could influence the rate and mechanism of photolysis. The carbon-iodine bond is significantly weaker than the carbon-chlorine bond, which may lead to a more rapid photolytic cleavage of the iodine substituent compared to the chlorine substituents.
Hydrolytic Stability and Reaction Pathways in Aqueous Systems
Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The stability of a compound to hydrolysis is a key factor in its persistence in water and moist soil.
Studies on aminopyralid have consistently shown that it is stable to hydrolysis across a range of environmentally relevant pH levels (pH 5, 7, and 9). epa.govepa.govnih.gov This stability indicates that hydrolysis is not a significant degradation pathway for this compound under normal environmental conditions. epa.gov
Given the structural similarities, this compound is also expected to exhibit considerable hydrolytic stability, particularly with respect to the chloro- and amino-substituents on the pyridine ring. However, the carbon-iodine bond is more susceptible to nucleophilic substitution than carbon-chlorine bonds. While direct hydrolysis under ambient conditions may still be slow, the potential for hydrolysis at the 2-position might be greater for the iodo-substituted compound than for its chlorinated analog, especially under more extreme temperature or pH conditions not typically found in the environment.
Mechanistic Aspects of Biodegradation by Microbial Communities
Biodegradation by microorganisms is a fundamental process for the breakdown of organic compounds in the environment. The rate and extent of biodegradation depend on the chemical structure of the compound and the presence of microbial populations with the necessary enzymatic capabilities.
For aminopyralid, microbial metabolism is considered a primary mode of degradation in soil environments. beyondpesticides.org However, the rate of this degradation can be highly variable, with reported half-lives in aerobic soils ranging from 31.5 to 533 days. epa.gov A typical field half-life is often cited as around 103.5 days. epa.govwa.gov In high-latitude regions like Alaska, aminopyralid has been observed to degrade rapidly in the initial month post-application, followed by a slower degradation phase. nih.govresearchgate.net The process results in the formation of carbon dioxide and non-extractable residues bound to the soil matrix. epa.gov
In aquatic systems, aminopyralid is generally resistant to microbial degradation. It is considered stable in anaerobic sediment-water systems, and degradation in aerobic aquatic environments is very slow, with half-lives estimated to be between 462 and 990 days. epa.gov
The biodegradation of this compound would likely proceed through similar microbial pathways. Microorganisms capable of degrading halogenated pyridines often employ dehalogenation as a key step in the metabolic process. mass.gov This can occur through oxidative or reductive mechanisms. Given the persistence of aminopyralid, it can be inferred that the 3-amino-6-chloro-substituted pyridine ring is relatively recalcitrant to microbial attack. The presence of the iodo-substituent might offer a more labile site for initial microbial action via reductive dehalogenation, a common pathway for highly halogenated compounds in anaerobic environments. beyondpesticides.org
Interactive Data Table: Environmental Half-Life of Aminopyralid (as a proxy)
| Degradation Pathway | Medium | Half-Life (t½) | Reference |
| Photolysis | Water (Aqueous) | 0.6 days | mass.gov, beyondpesticides.org, epa.gov, epa.gov |
| Photolysis | Soil Surface | 72.2 days | mass.gov, epa.gov |
| Biodegradation | Aerobic Soil | 31.5 - 533 days | epa.gov |
| Biodegradation | Aquatic Systems (Aerobic) | 462 - 990 days | epa.gov |
| Field Dissipation | Bare Ground | 9 - 54 days | mass.gov |
Fate and Transformation of Halogen Substituents during Environmental Processes
The halogen substituents are key features of this compound and their fate is a central aspect of its environmental degradation.
During the photolytic degradation of aminopyralid, the transformation leads to the formation of non-halogenated products like oxamic and malonamic acids, indicating the cleavage and removal of the chlorine atoms from the pyridine ring. mass.govbeyondpesticides.org
In microbial degradation, dehalogenation is a critical and often rate-limiting step. mass.gov For halogenated aromatic compounds, this can occur via several enzymatic mechanisms. Reductive dehalogenation, the replacement of a halogen with a hydrogen atom, is common under anaerobic conditions. epa.govbeyondpesticides.org Oxidative dehalogenation involves the replacement of a halogen with a hydroxyl group and typically occurs in aerobic environments. mass.gov
For this compound, the three halogen substituents would likely exhibit different behaviors. The carbon-iodine bond is the most labile and would be the most susceptible to both photolytic cleavage and reductive dehalogenation by microbial enzymes. The carbon-chlorine bonds are stronger and thus more resistant to degradation. The relative positions of the halogens on the pyridine ring also influence their reactivity. The fate of these substituents is intertwined with the breakdown of the entire molecule, ultimately leading to mineralization (conversion to CO2) or incorporation into natural organic matter as non-extractable residues. epa.gov
Future Research Directions and Unexplored Areas for 3 Amino 6 Chloro 2 Iodoisonicotinic Acid
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of polysubstituted pyridines is a cornerstone of organic chemistry, yet many existing methods face limitations such as harsh conditions, use of toxic metals, or low yields. acs.org Future research should focus on developing efficient, sustainable, and scalable synthetic routes to 3-Amino-6-chloro-2-iodoisonicotinic acid and its analogs.
One promising avenue is the adoption of metal-free annulation strategies, which have been successful for other polysubstituted pyridines. mdpi.com For instance, a [3+3] annulation approach using simple, readily available precursors under mild, metal-free conditions could be explored. mdpi.com Furthermore, green chemistry principles should be integrated, such as using microwave-assisted synthesis to reduce reaction times and improve yields, a technique proven effective for other novel pyridine (B92270) derivatives. nih.govresearchgate.net Research into one-pot, multi-component reactions (MCRs) could provide an atom-economical and efficient pathway, minimizing waste and simplifying purification. acs.orgnih.govnih.gov The development of reusable, heterogeneous catalysts, such as surface-modified PET@UiO-66, could also offer a sustainable and cost-effective production method. acs.org
A comparative table of potential sustainable synthetic approaches is presented below.
| Synthetic Approach | Potential Advantages | Key Research Focus | Relevant Precursors/Intermediates |
| Metal-Free [3+3] Annulation | Avoids toxic transition metals, mild conditions, operational simplicity. mdpi.com | Design of appropriate enamine and dichloromethyl peroxide or equivalent synthons. | β-enaminonitriles, β,β-dichloromethyl peroxides. mdpi.com |
| Microwave-Assisted MCR | Reduced reaction times, higher yields, lower energy consumption. nih.govresearchgate.net | Optimization of a four-component reaction involving precursors for the substituted pyridine core. | Acetophenone derivatives, ethyl cyanoacetate, ammonium (B1175870) acetate. nih.gov |
| Heterogeneous Catalysis | Catalyst reusability, operational simplicity, reduced waste. acs.org | Fabrication and testing of a robust catalyst (e.g., MOF-based) for the specific target molecule. | Acetophenones, benzaldehydes, ammonium acetate. acs.org |
| C-H Functionalization | Atom economy, avoids pre-functionalized substrates. semanticscholar.org | Selective and regiocontrolled C-H amination, chlorination, and iodination on an isonicotinic acid scaffold. | Pyridine N-oxides, dialkylcyanamides. semanticscholar.org |
Advanced Spectroscopic Studies for Dynamic Processes and Tautomeric Equilibria
The presence of an amino group on the pyridine ring introduces the possibility of tautomerism, a phenomenon crucial to understanding the molecule's chemical behavior and biological interactions. nih.gov While routine spectroscopic methods like 1D NMR and IR are standard, they may not fully capture the dynamic nature of this compound.
Future research should employ advanced NMR techniques to probe these dynamic processes. ipb.pt For example, NMR relaxation dispersion spectroscopy is a powerful tool for characterizing low-populated, transient intermediate states and can provide detailed kinetic and thermodynamic data on exchange processes occurring on the microsecond to millisecond timescale. nih.govucl.ac.uk This could be applied to study the tautomeric equilibrium between the amino and imino forms. Another definitive technique, Secondary Isotope Multiplet NMR Spectroscopy of Partially Labelled Entities (SIMPLE), has been used to unambiguously clarify tautomeric identities in other 2-acylaminopyridines and could be invaluable here. These studies would provide critical insights into the relative stability and interconversion rates of different tautomers, which can significantly influence the molecule's reactivity and binding affinity to biological targets.
Deeper Mechanistic Investigations into Identified Biological Targets and Pathways
Isonicotinic acid and its derivatives, such as isoniazid, are well-known for their therapeutic applications, particularly as anti-tuberculosis agents. nih.govbelnauka.by The structural components of this compound—a halogenated pyridine core with an amino group—are features found in many biologically active molecules, including antibacterial, anticancer, and enzyme-inhibiting agents. lifechemicals.compipzine-chem.comnih.gov
A crucial future direction is the systematic screening of this compound against a panel of biological targets. Given that substituted pyridines can act as Lysine-specific demethylase 1 (LSD1) inhibitors, this enzyme presents a promising initial target. nih.gov Similarly, its structural relation to aminopurines suggests potential activity against cyclin-dependent kinases (CDKs), which are important in cancer therapy. nih.gov Once a biological activity is identified, in-depth mechanistic studies will be essential. This would involve identifying key interacting residues within the target protein's binding site, potentially through co-crystallization and X-ray diffraction studies. Investigating its effect on cellular pathways, for example, by analyzing cell cycle progression or apoptosis induction, would further elucidate its mechanism of action. nih.govnih.gov
| Potential Biological Target Class | Rationale Based on Structural Analogs | Proposed Initial Screening Method |
| Mycobacterial Enzymes | Isonicotinic acid is the core of the anti-tuberculosis drug isoniazid. nih.gov | Whole-cell screening against Mycobacterium tuberculosis; in-vitro enzyme inhibition assays. |
| Protein Kinases (e.g., CDKs) | The 2-aminopyridine (B139424) moiety is a common scaffold in kinase inhibitors. nih.gov | Kinase inhibition panel screening; cell-based proliferation assays in cancer cell lines. |
| Demethylases (e.g., LSD1) | Substituted pyridines have shown efficacy as LSD1 inhibitors. nih.gov | In-vitro LSD1 enzymatic assays; Western blot for histone methylation marks. |
| Bacterial Housekeeping Enzymes | Halogenated pyridines are explored as antibacterial agents. pipzine-chem.com | Minimum Inhibitory Concentration (MIC) assays against a panel of pathogenic bacteria. |
Exploration of Additional Chemical Transformations and Applications in Materials Science
The rich functionality of this compound makes it a versatile building block for further chemical synthesis and for the development of novel materials. lifechemicals.com The presence of the highly reactive C-I bond is particularly advantageous for cross-coupling reactions like Suzuki-Miyaura, Heck, and Sonogashira, allowing for the introduction of a wide array of substituents at the 2-position.
Future work should systematically explore these transformations to generate a library of derivatives with diverse properties. The amino group offers another site for modification, such as acylation or the formation of Schiff bases. nih.gov These new derivatives could be evaluated for their own biological activities or material properties.
In materials science, pyridine-containing compounds are used in the synthesis of biodegradable polymers and coordination polymers. biosynce.com The carboxylic acid and pyridine nitrogen of this compound are ideal ligands for forming metal-organic frameworks (MOFs) or coordination polymers. Research could focus on synthesizing such materials and investigating their potential applications in areas like gas storage (e.g., for carbon capture), separation, or catalysis. biosynce.com The high halogen content also suggests potential applications as flame-retardant additives or as building blocks for high-refractive-index polymers.
Integration of Advanced Experimental Techniques with Multiscale Computational Approaches
To guide and accelerate experimental work, the integration of advanced computational methods is indispensable. numberanalytics.com Density Functional Theory (DFT) can be used to predict the geometric and electronic structures of the molecule, its tautomers, and its reaction intermediates. tandfonline.commdpi.com Time-dependent DFT (TD-DFT) can simulate spectroscopic properties, aiding in the interpretation of experimental UV-Vis and NMR data. tandfonline.com
Future research should combine these computational tools with experimental validation. For instance, molecular dynamics (MD) simulations can predict the binding mode of the compound to a potential biological target, like LSD1, identifying key interactions and the role of water molecules in the binding pocket. nih.gov The binding free energies calculated via methods like MM-PBSA can then be correlated with experimentally determined bioactivity. nih.gov For materials science applications, computational modeling can predict the structures and properties (e.g., porosity, stability) of derived MOFs before their synthesis is attempted. This synergistic approach, where computation predicts and experiment verifies, will enable a more rational and efficient exploration of the vast chemical space accessible from this compound. numberanalytics.commdpi.com
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-amino-6-chloro-2-iodoisonicotinic acid, and how can reaction conditions be optimized?
- Methodological Answer: Synthesis typically involves halogenation and amination steps. For analogs like 2-amino-6-chloronicotinic acid, coupling reagents such as EDCI and HOBT in DMF with triethylamine as a base have achieved 81% yields under mild conditions (25°C, 16 h) . For iodination, direct electrophilic substitution or metal-catalyzed cross-coupling (e.g., Ullmann or Suzuki reactions) may be explored. Optimization should prioritize reaction time, solvent polarity, and stoichiometric ratios of iodine sources. Validate purity via HPLC or LC-MS, and confirm structural integrity using -NMR and -NMR.
Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?
- Methodological Answer: Design accelerated degradation studies by exposing the compound to buffers at pH 2–12 (e.g., HCl/NaOH solutions) and temperatures from 25°C to 60°C. Monitor degradation kinetics via UV-Vis spectroscopy or mass spectrometry. Compare stability profiles with structurally similar compounds, such as 6-amino-2,4-dichloro-3-ethylphenol hydrochloride, which may exhibit sensitivity to hydrolysis . Statistical tools like Arrhenius plots can predict shelf-life under standard conditions.
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer: Use -NMR to identify aromatic proton environments and amino group signals. -NMR and DEPT-135 can resolve carbon types (e.g., carboxylic acid vs. halogenated carbons). IR spectroscopy confirms functional groups (e.g., -NH stretching at ~3300 cm, C=O at ~1700 cm). High-resolution mass spectrometry (HRMS) validates molecular formula accuracy. For iodine localization, X-ray crystallography or heteronuclear 2D NMR (e.g., HMBC) is advised.
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer: Employ density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electron density distributions and identify reactive sites. Compare with analogs like 6-amino-3-(3-cyano-2-fluorophenyl)picolinic acid, where electron-withdrawing groups enhance electrophilicity . Simulate transition states to predict activation energies for iodide displacement. Validate models experimentally via kinetic isotope effects or Hammett plots.
Q. What strategies resolve contradictory data in the compound’s solubility and bioavailability studies?
- Methodological Answer: Contradictions may arise from solvent polarity or aggregation effects. Use dynamic light scattering (DLS) to detect nanoparticle formation in aqueous solutions. Compare solubility in co-solvents (e.g., DMSO-water mixtures) and apply the Hansen solubility parameters. For bioavailability, perform parallel artificial membrane permeability assays (PAMPA) and correlate with logP values. Address outliers via multivariate regression analysis, considering variables like ionic strength and temperature .
Q. How can researchers design multi-step syntheses incorporating this compound as a building block for bioactive analogs?
- Methodological Answer: Prioritize orthogonal protection of the amino and carboxylic acid groups. For example, use tert-butoxycarbonyl (Boc) for -NH and methyl esters for -COOH, enabling sequential functionalization. Coupling reactions (e.g., amide bond formation with EDCI/HOBT ) can link the core to pharmacophores. Screen intermediates for bioactivity early using high-throughput assays. Optimize yields via Design of Experiments (DoE) frameworks, varying catalysts and solvents.
Data Analysis & Critical Thinking
Q. What statistical approaches are suitable for analyzing dose-response relationships in toxicity studies involving this compound?
- Methodological Answer: Apply nonlinear regression models (e.g., sigmoidal dose-response curves) to calculate EC/IC values. Use ANOVA to compare toxicity across cell lines or organisms. For low-dose effects, consider benchmark dose (BMD) modeling. Address variability by bootstrapping confidence intervals. Reference frameworks like the OECD Guidelines for chemical testing to ensure methodological rigor .
Q. How should researchers formulate hypothesis-driven questions about the compound’s mechanism of action in enzymatic inhibition?
- Methodological Answer: Use the PICO(T) framework: Population (target enzyme), Intervention (compound concentration), Comparison (positive/negative controls), Outcome (IC, binding kinetics), and Time (incubation duration). For example: “Does this compound (P) inhibit enzyme X (I) more effectively than reference inhibitor Y (C), as measured by IC (O) within 24 h (T)?” Validate hypotheses via kinetic assays (e.g., Lineweaver-Burk plots) and molecular docking .
Tables for Key Data Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
